molecular formula C8H7BrN2O B1482846 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole CAS No. 2090314-22-8

4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole

Cat. No. B1482846
CAS RN: 2090314-22-8
M. Wt: 227.06 g/mol
InChI Key: RUKZJYMOGVPXED-UHFFFAOYSA-N
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Description

Compounds like “4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon, nitrogen, and oxygen atoms.


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography, which can provide detailed information about the arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques, including spectroscopy and chromatography. These techniques can provide information about the compound’s molecular weight, solubility, melting point, boiling point, and other properties .

Scientific Research Applications

4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole has been studied for its potential applications in scientific research. It has been used as a ligand in a variety of catalytic reactions, including the synthesis of heterocyclic compounds, the synthesis of cyclic sulfamates, and the synthesis of imidazoles. It has also been used as a catalyst in the synthesis of 1,2,3-triazoles and as a reagent in the synthesis of 1,2,4-triazoles. Additionally, it has been studied for its potential in biochemical and physiological applications, such as its ability to influence enzyme activity and its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed to act as a ligand, a catalyst, and a reagent in a variety of chemical reactions. In particular, it is believed to act as a Lewis acid, which is a type of molecule that can accept electrons from another molecule. This allows this compound to act as a catalyst, allowing it to facilitate the formation of new bonds between molecules. Additionally, this compound is believed to act as a reagent, allowing it to participate in the formation of new molecules by providing the necessary reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it has been studied for its potential to influence enzyme activity, as well as its potential as an anti-cancer agent. In particular, it has been studied for its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been studied for its potential to inhibit the growth of cancer cells, although more research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole in laboratory experiments include its relative ease of synthesis, its high yields, and its versatility. Additionally, it is relatively inexpensive and can be stored at room temperature. However, there are also some limitations to using this compound in laboratory experiments. For example, it is relatively unstable and can degrade over time. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

For 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole research include further investigations into its potential applications in biochemical and physiological research. In particular, further studies are needed to assess its potential as an anti-cancer agent and its ability to influence enzyme activity. Additionally, further research is needed to develop new synthesis methods for this compound that are more efficient and cost-effective. Finally, further studies are needed to assess the safety and toxicity of this compound, as well as its potential for environmental contamination.

Safety and Hazards

The safety and hazards associated with similar compounds can depend on various factors, including their specific chemical structure and the conditions under which they are handled. Some compounds may be toxic or hazardous, and appropriate safety precautions should be taken when handling them .

properties

IUPAC Name

4-(bromomethyl)-5-(furan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKZJYMOGVPXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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